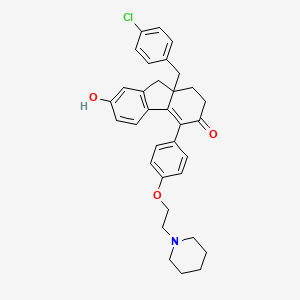

9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one

Vue d'ensemble

Description

CMP8 est un ligand sélectif pour le récepteur des œstrogènes, se liant spécifiquement au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Il présente des valeurs de CI50 de 29 nM, 41 nM, 1 100 nM et 2 200 nM pour MGERα, MGRERα, hERα et hERβ, respectivement . Ce composé est principalement utilisé à des fins de recherche et n’est pas destiné à la consommation humaine .

Méthodes De Préparation

La préparation du CMP8 implique plusieurs voies de synthèse et conditions réactionnelles. Une méthode courante consiste à dissoudre le composé dans du diméthylsulfoxyde (DMSO) et à le mélanger avec du polyéthylène glycol 300 (PEG300) et du Tween 80 Cette méthode de préparation est généralement utilisée pour les études in vivo.

Analyse Des Réactions Chimiques

CMP8 subit diverses réactions chimiques, notamment :

Oxydation : CMP8 peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.

Substitution : CMP8 peut participer à des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d’autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

CMP8 a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study involving multiple cancer types (A549, HT-29, MKN-45), several synthesized derivatives demonstrated potent anticancer activity with IC50 values lower than those of standard treatments like foretinib . The presence of specific substituents such as chlorine atoms in the molecular structure has been linked to enhanced biological activity .

Neuropharmacology

The piperidine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems and have shown promise in treating neurodegenerative diseases and mood disorders . The interaction with dopamine and serotonin receptors could be a focal point for further research.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of this compound have shown efficacy against certain bacterial strains. The chlorobenzyl group may enhance the lipophilicity of the compound, facilitating its penetration through bacterial membranes . Further studies are needed to quantify these effects and explore mechanisms of action.

Synthesis Methodologies

The synthesis of 9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one typically involves multi-step synthetic routes that include:

- Formation of the Fluorene Core : The initial step often involves constructing the fluorene backbone using Friedel-Crafts reactions or similar methodologies.

- Substitution Reactions : Subsequent reactions introduce the piperidine and chlorobenzyl groups through nucleophilic substitutions.

- Functionalization : Hydroxylation at specific positions is achieved via oxidation reactions, often using reagents like PCC (Pyridinium chlorochromate) or similar oxidants.

- Purification : The final product is purified using chromatographic techniques to ensure high purity necessary for biological evaluations.

Case Study 1: Anticancer Efficacy

In a comparative study assessing the anticancer efficacy of various synthesized compounds derived from cyanoacetanilide derivatives, researchers found that compounds structurally related to this compound exhibited superior potency against multiple cancer cell lines . This study highlights the importance of structural modifications in enhancing therapeutic efficacy.

Case Study 2: Neuropharmacological Potential

A recent investigation into compounds containing piperidine rings revealed their potential as modulators of neurotransmitter systems, suggesting that similar derivatives could be explored for treating conditions such as depression and anxiety disorders . The findings indicate a pathway for developing new therapeutics based on this compound's structure.

Mécanisme D'action

CMP8 exerce ses effets en se liant sélectivement au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Cette liaison inhibe l’activité du récepteur des œstrogènes, conduisant à des changements dans l’expression génique et la fonction cellulaire . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent le récepteur des œstrogènes lui-même et les voies de signalisation en aval qui régulent l’expression génique et les processus cellulaires .

Comparaison Avec Des Composés Similaires

CMP8 est unique en son genre par sa liaison sélective au domaine de liaison au ligand du récepteur des œstrogènes mutant (ERLBD). Des composés similaires comprennent :

Amcenestrant : Un dégradeur sélectif du récepteur des œstrogènes (SERD) actif par voie orale, non stéroïdien et sélectif.

Chlorhydrate de raloxifène : Un modulateur sélectif du récepteur des œstrogènes (SERM) de deuxième génération utilisé pour prévenir l’ostéoporose chez les femmes ménopausées.

WAY-200070 : Un agoniste spécifique du récepteur bêta des œstrogènes (ERRβ).

Comparé à ces composés, la particularité de CMP8 réside dans sa liaison sélective au domaine de liaison au ligand du récepteur des œstrogènes mutant, ce qui en fait un outil précieux pour la recherche impliquant des récepteurs des œstrogènes .

Activité Biologique

The compound 9a-(4-Chlorobenzyl)-7-hydroxy-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-9,9a-dihydro-1H-fluoren-3(2H)-one (CAS: 851107-28-3) is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

The molecular formula of the compound is C₃₃H₃₄ClN₁O₃, with a molecular weight of 528.08 g/mol. The structure features a fluorenone core substituted with a piperidine moiety and a chlorobenzyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties . Notably, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via caspase activation |

| HCT-116 (Colon Cancer) | 5.19 | Cell cycle arrest at G1 phase |

| U-937 (Leukemia) | 10.38 | Increased p53 expression and apoptosis |

The compound has shown superior activity compared to standard chemotherapeutic agents like doxorubicin in certain assays, indicating its potential as an effective anticancer agent .

The biological activity of this compound appears to be mediated through several mechanisms:

- Induction of Apoptosis : Flow cytometry studies revealed that treatment with the compound leads to increased caspase-3/7 activity, suggesting that it triggers apoptotic pathways in cancer cells .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest in the G1 phase, which is critical for halting the proliferation of cancer cells .

- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been linked to variations in biological potency. For instance, the presence of electron-withdrawing groups at specific positions on the aromatic rings enhances activity against cancer cell lines .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on MCF-7 Cells : A study demonstrated that the compound significantly inhibited cell growth with an IC₅₀ value of 15.63 µM. Western blot analysis indicated that it promotes apoptosis through upregulation of p53 and activation of caspase pathways .

- Evaluation Against U-937 Cells : Another study reported an IC₅₀ value of 10.38 µM against U-937 cells, highlighting its potential in treating leukemia .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound may reduce tumor growth in xenograft models, although further research is needed to confirm these findings and elucidate the pharmacokinetics and toxicity profiles .

Propriétés

IUPAC Name |

9a-[(4-chlorophenyl)methyl]-7-hydroxy-4-[4-(2-piperidin-1-ylethoxy)phenyl]-2,9-dihydro-1H-fluoren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34ClNO3/c34-26-8-4-23(5-9-26)21-33-15-14-30(37)31(32(33)29-13-10-27(36)20-25(29)22-33)24-6-11-28(12-7-24)38-19-18-35-16-2-1-3-17-35/h4-13,20,36H,1-3,14-19,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOXIEXEPIIKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C4C5=C(CC4(CCC3=O)CC6=CC=C(C=C6)Cl)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.